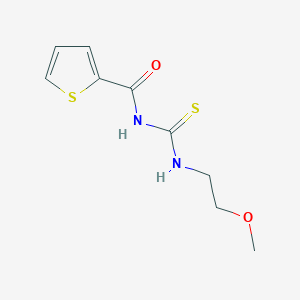
3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea
Descripción general
Descripción
3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea, also known as MET, is a chemical compound that has been studied for its potential applications in scientific research. It is a thiourea derivative that has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea is not fully understood. However, studies have suggested that 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea can bind to proteins and modify their function. 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. In addition, 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been shown to activate certain signaling pathways, including the MAPK/ERK pathway.
Biochemical and Physiological Effects
3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea can inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea is its high affinity for certain receptors, making it a potential candidate for the development of new drugs. In addition, 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been found to have a low toxicity profile, making it a safe compound for use in lab experiments. However, one of the limitations of 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea. One potential direction is the development of new drugs based on the structure of 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea. 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been found to have a high affinity for certain receptors, making it a potential candidate for the development of new drugs for the treatment of various diseases. Another potential direction is the study of the mechanism of action of 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea. Further research is needed to fully understand how 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea binds to proteins and modifies their function. Finally, the study of the biochemical and physiological effects of 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea in vivo is an important future direction. In vivo studies will help to determine the potential therapeutic applications of 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea in the treatment of various diseases.
Aplicaciones Científicas De Investigación
3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been investigated for its anti-tumor properties. Studies have shown that 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea can inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and neurodegenerative disorders.
In biochemistry, 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been used as a tool to study the structure and function of proteins. 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea can bind to proteins and modify their function, allowing researchers to study the role of specific proteins in biological processes. 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has also been used in the development of biosensors for the detection of various molecules, including glucose and cholesterol.
In pharmacology, 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been studied for its potential applications in drug discovery. 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been found to have a high affinity for certain receptors, making it a potential candidate for the development of new drugs. In addition, 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been used in the study of drug metabolism and pharmacokinetics.
Propiedades
IUPAC Name |
N-(2-methoxyethylcarbamothioyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S2/c1-13-5-4-10-9(14)11-8(12)7-3-2-6-15-7/h2-3,6H,4-5H2,1H3,(H2,10,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMPVUFRBLQJKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC(=O)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



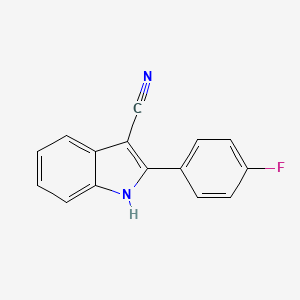
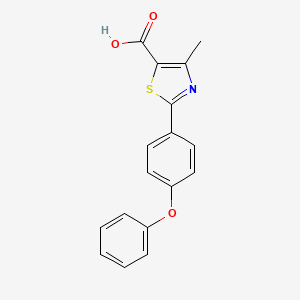
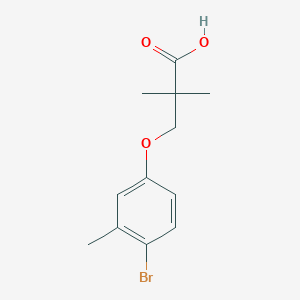
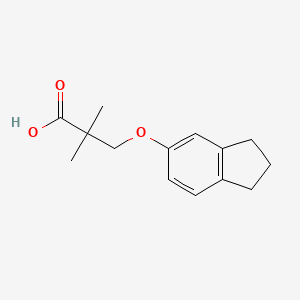
![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid](/img/structure/B3169937.png)

![2-[4-(Propan-2-yl)benzenesulfonyl]-2-(pyridin-3-yl)ethan-1-amine](/img/structure/B3169947.png)
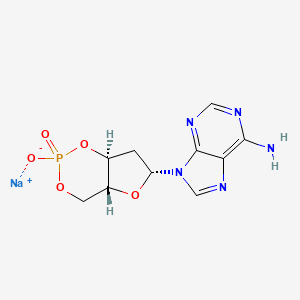
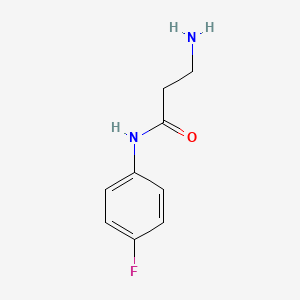
![[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine](/img/structure/B3169963.png)

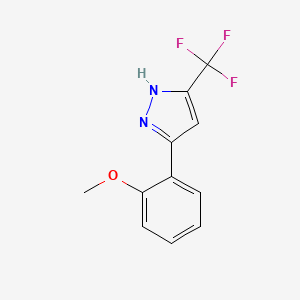
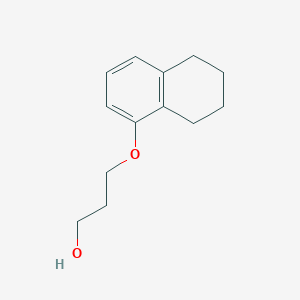
![2,3-Dihydro-benzo[1,4]oxazine-2,4-dicarboxylic acid 4-tert-butyl ester](/img/structure/B3169996.png)